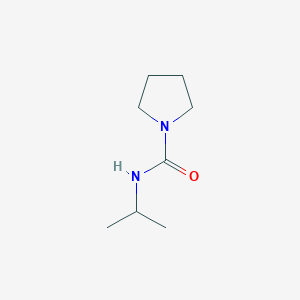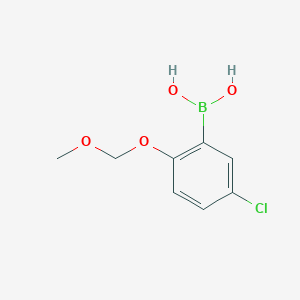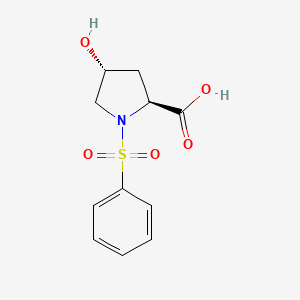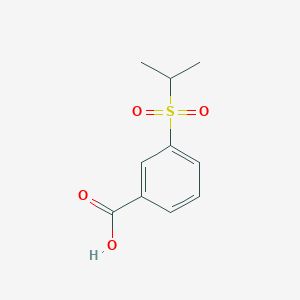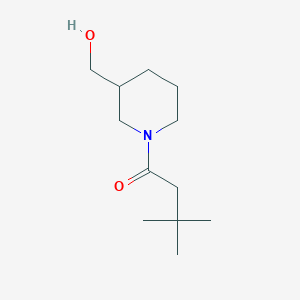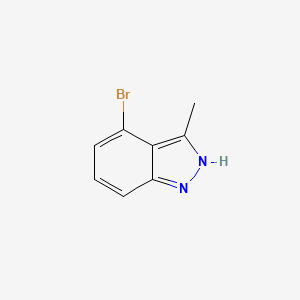
4-Bromo-3-methyl-1H-indazole
Overview
Description
4-Bromo-3-methyl-1H-indazole is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The indazole core structure is composed of a fused benzene and pyrazole ring, making it a significant scaffold in drug discovery and development .
Mechanism of Action
Target of Action
4-Bromo-3-methyl-1H-indazole is a heterocyclic compound with a wide range of medicinal applications . It has been found to interact with several targets, including phosphoinositide 3-kinase δ (PI3Kδ) , CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk (SGK) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival. In particular, PI3Kδ is involved in the regulation of immune cell function, while CHK1 and CHK2 kinases are critical for cell cycle regulation and DNA damage response .
Mode of Action
It is known that indazole derivatives can act asselective inhibitors of their target proteins . By binding to these proteins, they can modulate their activity, leading to changes in the cellular processes that these proteins regulate . For instance, inhibition of PI3Kδ can suppress immune cell activation, while inhibition of CHK1 and CHK2 kinases can disrupt cell cycle progression and DNA damage response .
Biochemical Pathways
This compound can affect several biochemical pathways due to its interaction with multiple targets. For instance, it can influence the PI3K/AKT/mTOR pathway by inhibiting PI3Kδ . This pathway is crucial for cell survival, growth, and proliferation. Moreover, by inhibiting CHK1 and CHK2 kinases, it can impact the DNA damage response pathway , which is essential for maintaining genomic stability .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets and the cellular context. For instance, by inhibiting PI3Kδ, it can suppress immune cell activation, potentially leading to immunosuppressive effects . Similarly, by inhibiting CHK1 and CHK2 kinases, it can disrupt cell cycle progression and DNA damage response, potentially leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the cellular environment, such as the presence of other molecules that can interact with the compound, and external factors, such as temperature and pH
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methyl-1H-indazole typically involves the bromination of 3-methyl-1H-indazole. One common method includes the reaction of 3-methyl-1H-indazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Bromo-3-methyl-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Comparison with Similar Compounds
- 4-Bromo-1H-indazole
- 3-Methyl-1H-indazole
- 5-Bromo-3-methyl-1H-indazole
Comparison: 4-Bromo-3-methyl-1H-indazole is unique due to the presence of both a bromine atom and a methyl group on the indazole ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For example, the bromine atom can participate in halogen bonding, enhancing its interaction with biological targets, while the methyl group can affect its lipophilicity and membrane permeability .
Properties
IUPAC Name |
4-bromo-3-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPNZDSBEQBVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657240 | |
| Record name | 4-Bromo-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-73-5 | |
| Record name | 4-Bromo-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


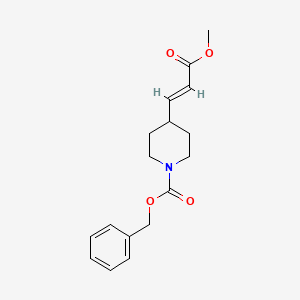
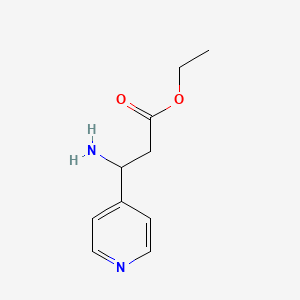


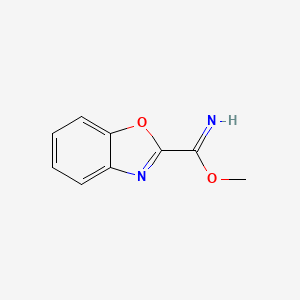
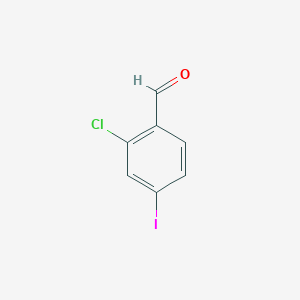
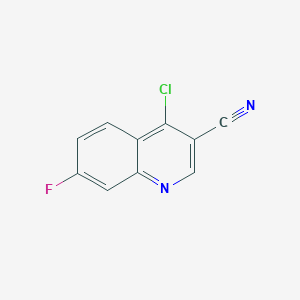
![1-[(tert-Butoxycarbonyl)amino]-2-ethylcyclopropanecarboxylic acid](/img/structure/B1371494.png)
![7-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B1371497.png)
